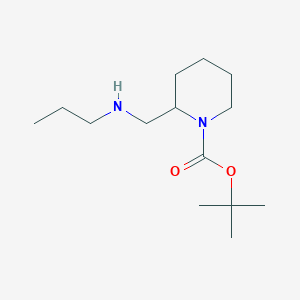

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate

Beschreibung

Tert-Butyl 2-((propylamino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a propylaminomethyl side chain at the 2-position of the piperidine ring. This structural motif is common in medicinal chemistry, where piperidine scaffolds serve as key pharmacophores for modulating biological activity. The tert-butyl group enhances steric protection and solubility, while the propylaminomethyl side chain may contribute to hydrogen bonding or receptor interactions in drug design contexts .

Eigenschaften

Molekularformel |

C14H28N2O2 |

|---|---|

Molekulargewicht |

256.38 g/mol |

IUPAC-Name |

tert-butyl 2-(propylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-5-9-15-11-12-8-6-7-10-16(12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 |

InChI-Schlüssel |

YJUMMNBTKRFXOA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNCC1CCCCN1C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination Protocol

-

Imine Formation: Dissolve 2-formylpiperidine (10 mmol) and propylamine (12 mmol) in methanol (50 mL). Stir at 0°C for 1 hour.

-

Reduction: Add NaBH3CN (15 mmol) portion-wise. Warm to 25°C and stir for 12 hours.

-

Work-Up: Quench with aqueous NH4Cl, extract with dichloromethane (3 × 30 mL), and dry over Na2SO4.

-

Boc Protection: Add (Boc)2O (12 mmol) and DMAP (0.1 mmol) in THF (30 mL). Stir for 6 hours.

-

Purification: Concentrate under vacuum and purify via flash chromatography (hexane:EtOAc 3:1).

Large-Scale Alkylation Method

-

Alkylation: Heat 2-(aminomethyl)piperidine (1 mol), propyl bromide (1.1 mol), and K2CO3 (2 mol) in DMF (500 mL) at 70°C for 18 hours.

-

Filtration: Remove salts by hot filtration.

-

Boc Protection: Add (Boc)2O (1.1 mol) in THF (300 mL) at 0°C. Stir for 24 hours.

-

Isolation: Concentrate and recrystallize from hexane/ethyl acetate.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

Table 2: Solvent Impact on Alkylation Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 18 | 65 |

| Acetonitrile | 37.5 | 24 | 58 |

| DMSO | 46.7 | 12 | 70* |

*Higher yields in DMSO offset by challenging purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time by 40%:

Cost Analysis

-

Reductive Amination: Raw material costs: $120/kg (vs. $150/kg for alkylation).

-

Waste Streams: Alkylation generates 30% more inorganic waste (K2CO3, KBr).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, 70:30 MeOH:H2O): Retention time 6.8 minutes, >98% purity.

Challenges and Mitigation Strategies

Boc Deprotection During Synthesis

Partial loss of the Boc group occurs above 40°C. Solutions:

Analyse Chemischer Reaktionen

Tert-butyl-2-((Propylamino)methyl)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Tert-butylgruppe durch andere funktionelle Gruppen ersetzt werden kann. Übliche Reagenzien und Bedingungen für diese Reaktionen umfassen die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zum Rückfluss. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

This compound is being investigated for its potential as a pharmacophore in drug development. Its structure, featuring a piperidine ring, allows it to interact with various biological targets, making it a candidate for developing therapeutics aimed at specific enzymes or receptors. Research indicates that compounds with similar structures often exhibit bioactivity, particularly in modulating neurotransmitter systems and immune responses.

Mechanism of Action

The mechanism of action involves the compound's ability to bind to active sites on enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation of target molecules, which is crucial for therapeutic efficacy.

Biological Research

In Vitro Studies

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate has been utilized in various in vitro assays to study its effects on cellular processes. For example, it has been shown to influence apoptosis in cancer cell lines, indicating potential anticancer properties.

Immunomodulation

Recent studies have highlighted the compound's role in enhancing immune responses. It has been demonstrated that derivatives can activate immune cells, such as splenocytes, against tumor cells by inhibiting the PD-1/PD-L1 pathway. This suggests its potential use as an immunotherapeutic agent.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with an IC50 value suggesting effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other piperidine derivatives that have shown similar anticancer activity.

Case Study 2: Immune Response Modulation

Another investigation focused on the compound's ability to enhance immune cell activity. Using a rescue assay with mouse splenocytes exposed to recombinant PD-L1, researchers found that this compound significantly restored immune function at specific concentrations. This supports its potential role as a PD-L1 inhibitor and highlights its relevance in cancer immunotherapy.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in cancer cells; IC50 values indicate effective cytotoxicity |

| Immune Response | Enhanced splenocyte activity; significant restoration of immune function observed |

Wirkmechanismus

The mechanism of action of tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and implications for properties or applications:

Impact of Substituent Modifications

- Amino Group Variations: Replacing propylamino with cyclopropylamino () introduces steric and electronic effects. Cyclopropane’s ring strain may enhance reactivity in click chemistry or cycloaddition reactions, whereas propylamino’s linear chain favors hydrophobic interactions .

- Piperidine’s larger ring allows for more stable chair conformations, which are critical in molecular recognition .

Functional Group Effects

- Carbamoyl vs. Aminomethyl: The propylcarbamoyl group in LD-0877 introduces a carbonyl group, enabling hydrogen-bond acceptor capabilities. This contrasts with the primary amine in the target compound, which can act as a hydrogen-bond donor. Such differences influence solubility and membrane permeability .

- Chirality : Enantiomeric piperazine derivatives (QV-1952 and QV-0359) highlight the importance of stereochemistry. For example, (R)- and (S)-configurations can lead to divergent biological activities, as seen in chiral drugs like β-blockers .

Spectroscopic Comparisons

While direct data for the target compound are lacking, tert-butyl piperidine derivatives with methylidene groups () provide insights into NMR trends. For instance, the methylidene protons in compound 119c resonate at δ 4.75–4.82 ppm, while the tert-butyl group appears as a singlet at δ 1.43 ppm. Such signals serve as benchmarks for characterizing substituent effects in related compounds .

Biologische Aktivität

Tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with potential pharmacological applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a piperidine ring, and a propylamino side chain, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Weight | 225.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as:

- Monoamine oxidase (MAO) : Involved in the breakdown of neurotransmitters.

- Dipeptidyl peptidase IV (DPP-IV) : Plays a role in glucose metabolism.

Pharmacological Applications

The compound's potential therapeutic applications are diverse, particularly in the fields of neurology and metabolism.

Neurological Disorders

Studies have shown that piperidine derivatives can exhibit neuroprotective effects. For instance, they may help in conditions like depression and anxiety by modulating neurotransmitter levels. The inhibition of MAO could lead to increased serotonin and norepinephrine levels, contributing to improved mood and cognitive function.

Metabolic Disorders

The inhibition of DPP-IV suggests potential use in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of related compounds:

Q & A

Q. What synthetic methodologies are recommended for synthesizing tert-butyl 2-((propylamino)methyl)piperidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including:

Formation of the piperidine backbone : Alkylation or reductive amination to introduce substituents.

Introduction of the propylamino group : Nucleophilic substitution or coupling reactions using propylamine.

Protection with tert-butyl carbamate (Boc) : Reacting with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. Key Considerations :

- Use anhydrous conditions to prevent Boc-group hydrolysis.

- Monitor reaction progress via TLC or HPLC to optimize intermediate yields.

Table 1 : Example Synthetic Workflow

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Piperidine derivative + alkylating agent | Backbone functionalization | |

| 2 | Propylamine, DIPEA, DCM | Amino group introduction | |

| 3 | Boc₂O, DMAP, THF | Boc protection |

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) :

- Chemical-resistant gloves (nitrile), lab coat, and safety goggles .

- Respiratory protection (P95 mask for particulates; OV/AG/P99 for vapors) .

- Ventilation : Use fume hoods for reactions involving volatile solvents .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and acids .

Note : No acute toxicity data is available; assume chronic exposure risks and limit skin/eye contact .

Q. Which analytical techniques are essential for structural validation?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (SHELXL for refinement; ORTEP-3 for visualization) .

Table 2 : Analytical Data Overview

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

Answer:

Verify Sample Purity : Use HPLC (C18 column, acetonitrile/water) to rule out impurities affecting NMR shifts .

Dynamic Effects : Assess temperature-dependent NMR for conformational flexibility (e.g., piperidine ring puckering) .

Complementary Techniques : Compare XRD bond lengths/angles with DFT-calculated geometries .

Case Study : Discrepancies in methylene proton splitting may arise from crystal packing vs. solution-phase dynamics. Use variable-temperature NMR and refine XRD data with SHELXL .

Q. How can unexpected by-products during synthesis be identified and mitigated?

Answer:

- By-Product Analysis :

- LC-MS/MS : Detect low-abundance impurities (e.g., Boc-deprotected intermediates).

- Isolation : Use preparative TLC or flash chromatography for structural elucidation.

- Mitigation Strategies :

Example : A common by-product is the N-propyl derivative due to incomplete Boc protection. Monitor reaction pH (neutral to slightly basic) to minimize this .

Q. What strategies improve reaction yield and scalability?

Answer:

Q. Data-Driven Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.